(3-Cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropoxy group attached to a phenyl ring, which is further connected to a methylsulfane group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxyphenyl)(methyl)sulfane can be achieved through a copper-catalyzed Chan-Lam cyclopropylation reaction. This method involves the use of potassium cyclopropyl trifluoroborate and phenol nucleophiles, catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant . The reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxyphenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound’s alkyl-oxygen bonds undergo fission, allowing it to react within the intracellular milieu . This reactivity can lead to the formation of new chemical bonds and the modification of biological molecules, influencing cellular processes.
Comparison with Similar Compounds
Cyclopropyl phenyl ether: Similar structure but lacks the sulfane group.
Methyl phenyl sulfane: Similar structure but lacks the cyclopropoxy group.
Phenyl methyl sulfane: Lacks both the cyclopropoxy and sulfane groups.
Properties
Molecular Formula |
C10H12OS |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-12-10-4-2-3-9(7-10)11-8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
YKLAJVBLCPRHDD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)OC2CC2 |
Origin of Product |
United States |
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